molecular formula C10H16N2O4SSi B14505109 4-Methyl-N-nitro-N-(trimethylsilyl)benzene-1-sulfonamide CAS No. 62959-08-4

4-Methyl-N-nitro-N-(trimethylsilyl)benzene-1-sulfonamide

Cat. No.: B14505109
CAS No.: 62959-08-4
M. Wt: 288.40 g/mol
InChI Key: OTJIXUXNCAXPKW-UHFFFAOYSA-N
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Description

4-Methyl-N-nitro-N-(trimethylsilyl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzene ring substituted with a methyl group, a nitro group, and a trimethylsilyl group, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-nitro-N-(trimethylsilyl)benzene-1-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with N-nitro-N-(trimethylsilyl)amine under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-nitro-N-(trimethylsilyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methyl-N-nitro-N-(trimethylsilyl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to antimicrobial effects by disrupting essential metabolic pathways in microorganisms .

Properties

CAS No.

62959-08-4

Molecular Formula

C10H16N2O4SSi

Molecular Weight

288.40 g/mol

IUPAC Name

4-methyl-N-nitro-N-trimethylsilylbenzenesulfonamide

InChI

InChI=1S/C10H16N2O4SSi/c1-9-5-7-10(8-6-9)17(15,16)12(11(13)14)18(2,3)4/h5-8H,1-4H3

InChI Key

OTJIXUXNCAXPKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N([N+](=O)[O-])[Si](C)(C)C

Origin of Product

United States

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